

A Comparative Study of Biological Effects: 3,4-Methylenedioxycinnamic Acid vs. Caffeic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Methylenedioxycinnamic acid

Cat. No.: B008297

[Get Quote](#)

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, recognized for their diverse and significant biological activities. Among these, **3,4-Methylenedioxycinnamic acid** and caffeic acid have garnered considerable interest within the scientific community for their potential therapeutic applications. While structurally related, subtle differences in their chemical makeup lead to distinct biological profiles. This guide provides an in-depth comparative analysis of the biological effects of **3,4-Methylenedioxycinnamic acid** and caffeic acid, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.

3,4-Methylenedioxycinnamic acid, characterized by a methylenedioxy group attached to the phenyl ring, is a known inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase (4CL).^[1] It is recognized for its potential anti-inflammatory and antioxidant properties and sees application in the pharmaceutical and cosmetic industries.^{[2][3]}

Caffeic acid, a hydroxycinnamic acid with a catechol (3,4-dihydroxy) group, is one of the most abundant phenolic acids in a variety of plant-based foods and beverages.^[4] It is extensively studied for its potent antioxidant, anti-inflammatory, and anticancer activities.^{[5][6][7]}

This guide will delve into a comparative analysis of their antioxidant, anti-inflammatory, and cytotoxic effects, providing a framework for understanding their structure-activity relationships and potential therapeutic utility.

I. Comparative Analysis of Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions. The structural differences between **3,4-Methylenedioxycinnamic acid** and caffeic acid significantly influence their antioxidant efficacy.

Structure-Activity Relationship

The antioxidant activity of cinnamic acid derivatives is largely dictated by the substitution pattern on the phenyl ring.^{[8][9]} Caffeic acid's catechol group is a key determinant of its potent antioxidant activity, as the two hydroxyl groups can readily donate hydrogen atoms to stabilize free radicals.^[8] In contrast, the methylenedioxy group in **3,4-Methylenedioxycinnamic acid**, while contributing to the molecule's overall electronic properties, is generally associated with lower antioxidant potential compared to the free hydroxyl groups of caffeic acid.

Quantitative Comparison of Radical Scavenging Activity

To provide a quantitative comparison, we will examine the half-maximal inhibitory concentration (IC50) values obtained from common *in vitro* antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates greater antioxidant activity.

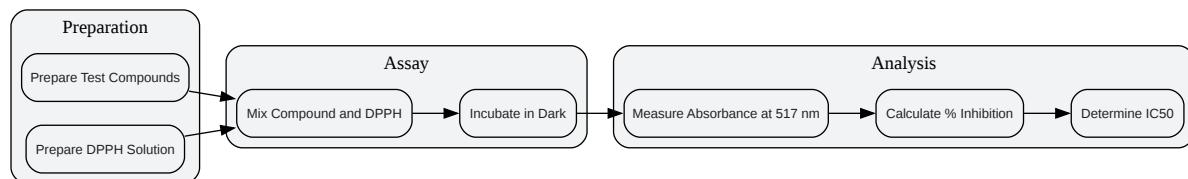
Compound	DPPH IC50 (µM)	ABTS IC50 (µM)	Reference(s)
Caffeic Acid	5.9 - 50	2.10 - 3.72	[2] [5] [10]
3,4-Methylenedioxycinnamic Acid	Data Not Available	Data Not Available	

Note: The range of IC50 values for caffeic acid reflects variations in experimental conditions across different studies.

While direct comparative IC50 values for **3,4-Methylenedioxycinnamic acid** from standardized DPPH and ABTS assays are not readily available in the reviewed literature, the established principles of structure-activity relationships for phenolic compounds strongly

suggest that caffeic acid possesses superior radical scavenging capabilities due to its catechol structure.[\[8\]](#)[\[9\]](#)

Experimental Protocol: DPPH Radical Scavenging Assay


This protocol provides a standardized method for assessing the free radical scavenging activity of a compound.

Principle: The DPPH radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Methodology:

- **Reagent Preparation:**
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.
 - Prepare a series of concentrations of the test compound (e.g., **3,4-Methylenedioxycinnamic acid** or caffeic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
- **Assay Procedure:**
 - In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
 - Add an equal volume of the DPPH working solution to each well.
 - Include a control well containing only methanol and the DPPH solution.
 - Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
- **Data Acquisition and Analysis:**
 - Measure the absorbance of each well at 517 nm using a microplate reader.

- Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test compound.
- Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

DPPH Assay Workflow

II. Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Both **3,4-Methylenedioxycinnamic acid** and caffeic acid have been reported to possess anti-inflammatory properties, primarily through the modulation of inflammatory mediators and signaling pathways.

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins, as well as cytokines like tumor necrosis factor-alpha (TNF- α) and interleukins.^[6] This is often achieved through the inhibition of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) pathway.^[8]

Quantitative Comparison of Nitric Oxide Inhibition

The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a common in vitro model for assessing anti-inflammatory activity.

Compound	Cell Line	NO Inhibition IC50 (μ M)	Reference(s)
Caffeic Acid	RAW 264.7	>50 (low cytotoxicity)	[11]
Caffeic Acid Methyl Ester	RAW 264.7	Potent Inhibition	[6]
3,4-Methylenedioxycinnamic Acid	RAW 264.7	Data Not Available	

Note: While a specific IC50 for caffeic acid on NO inhibition is not consistently reported due to its low cytotoxicity at effective concentrations, its derivatives have shown potent activity.[\[6\]](#)[\[11\]](#)

Data on the direct inhibition of nitric oxide production by **3,4-Methylenedioxycinnamic acid** is currently lacking in the available literature, preventing a direct quantitative comparison. However, its classification as an anti-inflammatory agent suggests it likely modulates inflammatory pathways.[\[2\]](#)

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Cells

This protocol outlines the procedure for measuring the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.

Principle: In macrophages, the enzyme iNOS is induced by LPS, leading to the production of NO. NO is rapidly oxidized to nitrite in the cell culture medium. The concentration of nitrite can be quantified using the Griess reagent, serving as an indirect measure of NO production.

Methodology:

- Cell Culture and Treatment:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 μ g/mL) and incubate for a further period (e.g., 24 hours).
- Nitrite Quantification (Griess Assay):
 - Collect the cell culture supernatant.
 - Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
 - Incubate at room temperature to allow for color development (azo dye formation).
- Data Acquisition and Analysis:
 - Measure the absorbance at 540 nm.
 - Create a standard curve using known concentrations of sodium nitrite.
 - Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-treated control.
 - Determine the IC₅₀ value for NO inhibition.

[Click to download full resolution via product page](#)

Nitric Oxide Inhibition Assay Workflow

III. Comparative Analysis of Cytotoxicity

Evaluating the cytotoxic profile of a compound is crucial for determining its therapeutic window and potential as a drug candidate. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of **3,4-Methylenedioxycinnamic acid** and caffeic acid have been evaluated against various cancer cell lines.

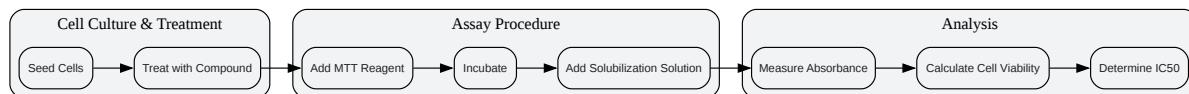
Compound	Cell Line	Cytotoxicity IC50 (μ M)	Reference(s)
Caffeic Acid	MCF-7 (Breast Cancer)	~882 (159 μ g/mL)	[7]
A431 (Skin Carcinoma)	>1000	[12]	
AsPC1 (Pancreatic Cancer)	>100	[13]	
BxPC3 (Pancreatic Cancer)	>100	[13]	
Cinnamic Acid Derivatives (general)	Various Cancer Cell Lines	42 - 166	[7]
3,4-Methylenedioxycinnamic Acid	Various Cancer Cell Lines	Data Not Available	

Note: The cytotoxicity of caffeic acid varies significantly depending on the cell line. In many cancer cell lines, it exhibits low cytotoxicity.[12][13]

While specific IC50 values for the cytotoxicity of **3,4-Methylenedioxycinnamic acid** were not found in the reviewed literature, studies on various cinnamic acid derivatives have shown a

range of cytotoxic activities.^[7] The structural modifications on the cinnamic acid backbone can significantly influence its anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity


This protocol describes the steps for determining the cytotoxic effect of a compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

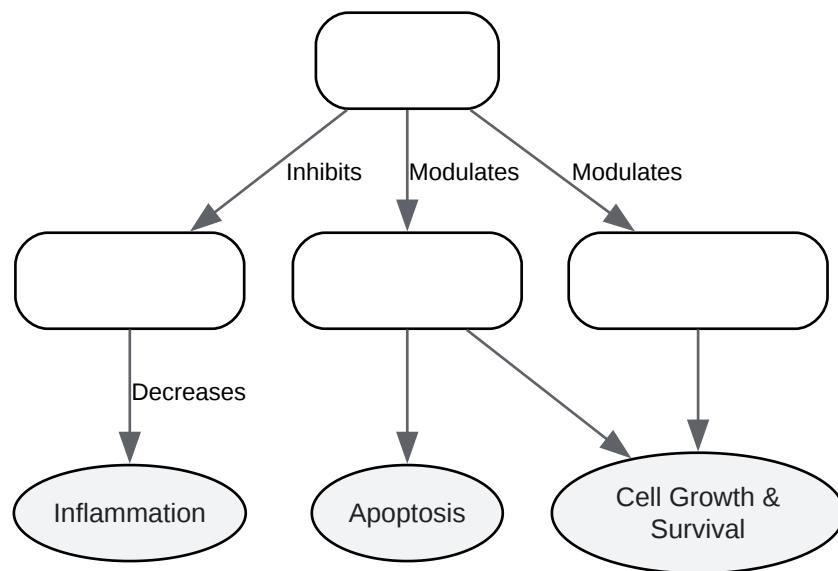
Methodology:

- Cell Seeding and Treatment:
 - Seed cells in a 96-well plate at a predetermined density and allow them to attach.
 - Treat the cells with a range of concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for formazan crystal formation.
- Formazan Solubilization:
 - Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance at a wavelength between 500 and 600 nm.
 - Calculate the percentage of cell viability relative to the untreated control.

- Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

MTT Assay for Cytotoxicity Workflow


IV. Signaling Pathways

The biological effects of **3,4-Methylenedioxycinnamic acid** and caffeic acid are mediated through their interaction with various cellular signaling pathways.

Caffeic Acid:

Caffeic acid has been shown to modulate several key signaling pathways, contributing to its diverse biological activities:

- NF-κB Pathway:** Caffeic acid can inhibit the activation of NF-κB, a crucial transcription factor involved in the inflammatory response. This inhibition leads to a downregulation of pro-inflammatory genes.^[6]
- MAPK Pathway:** Caffeic acid can influence the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.
- PI3K/Akt Pathway:** In some contexts, caffeic acid has been shown to affect the PI3K/Akt pathway, which is critical for cell survival and growth.

[Click to download full resolution via product page](#)

Signaling Pathways Modulated by Caffeic Acid

3,4-Methylenedioxycinnamic Acid:

The primary reported mechanism of action for **3,4-Methylenedioxycinnamic acid** is the inhibition of 4-hydroxycinnamoyl-CoA ligase (4CL), an enzyme in the phenylpropanoid pathway. [1] By inhibiting this enzyme, it can alter the flux of metabolites in this pathway, which may indirectly influence various cellular processes. Further research is needed to fully elucidate the specific signaling pathways modulated by this compound that contribute to its observed anti-inflammatory and antioxidant effects.

V. Conclusion

This comparative guide highlights the distinct yet related biological profiles of **3,4-Methylenedioxycinnamic acid** and caffeic acid. Caffeic acid emerges as a potent antioxidant and anti-inflammatory agent, with its activity well-documented and quantifiable through various *in vitro* assays. Its low cytotoxicity in many cell lines further enhances its therapeutic potential.

3,4-Methylenedioxycinnamic acid, while recognized for its anti-inflammatory and antioxidant properties, requires further investigation to quantify these effects and to fully understand its mechanisms of action beyond the inhibition of 4CL. The lack of directly comparable quantitative

data underscores the need for future research to conduct side-by-side comparisons of these two compounds under standardized experimental conditions.

For researchers in drug discovery, caffeic acid represents a well-characterized lead compound with a strong foundation of experimental evidence. **3,4-Methylenedioxycinnamic acid**, on the other hand, presents an opportunity for further exploration to uncover its full therapeutic potential and to delineate the specific cellular pathways it modulates. Understanding the structure-activity relationships within the broader class of cinnamic acid derivatives will be instrumental in the design and development of novel therapeutic agents with enhanced efficacy and safety profiles.

VI. References

- A Comparative Benchmark of the Antioxidant Potential of Substituted Cinnamic Acids. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
- A Comparative Guide to the Anti-inflammatory Efficacy of Cinnamic Acid Derivatives. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
- Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. *Journal of Agricultural and Food Chemistry*, 47(4), 1453–1459. --INVALID-LINK--
- Papadopoulou, P., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. *Molecules*, 28(18), 6722. --INVALID-LINK--
- Szwajgier, D., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. *International Journal of Molecular Sciences*, 22(20), 11139. --INVALID-LINK--
- Godoy, M. E., et al. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. *Molecules*, 5(1), 547-553. --INVALID-LINK--
- Egbujor, M. C., et al. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. *Journal of Chemical Society of Nigeria*, 46(5). --INVALID-LINK--

- Kose, L. P., et al. (2022). IC 50 values of the tested phenolic compounds in DPPH and ABTS β assays. ResearchGate. --INVALID-LINK--
- Son, S., & Lewis, B. A. (2002). Free Radical Scavenging and Antioxidative Activity of Caffeic Acid Amide and Ester Analogues: Structure–Activity Relationship. *Journal of Agricultural and Food Chemistry*, 50(3), 468–472. --INVALID-LINK--
- Sroka, Z., & Cisowski, W. (2003). DPPH radical scavenging activity (IC 50 in μ M) of trolox, caffeic acid,... ResearchGate. --INVALID-LINK--
- Geromichalou, V., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. *Molecules*, 23(12), 3326. --INVALID-LINK--
- Tsolaki, O., et al. (2022). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. *Molecules*, 27(23), 8235. --INVALID-LINK--
- Kumar, A., et al. (2021). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. *World Journal of Biology Pharmacy and Health Sciences*, 8(2), 038-044. --INVALID-LINK--
- Ordoñez-Pereda, J. Z., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. *Antioxidants*, 9(1), 65. --INVALID-LINK--
- Milic, N., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. *Medicinal Chemistry*, 9(6), 850-856. --INVALID-LINK--
- Milic, N., et al. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate. --INVALID-LINK--
- de Fátima, A., et al. (2006). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. *Cancer Letters*, 240(2), 241-251. --INVALID-LINK--
- Song, Y. S., et al. (2002). Caffeic acid phenethyl ester inhibits nitric oxide synthase gene expression and enzyme activity. *Cancer Letters*, 175(1), 53-61. --INVALID-LINK--

- Orzechowska, B., et al. (2014). Values of IC 50 parameter for antioxidant DPPH test. Mean values AE SD; n = 4. ResearchGate. --INVALID-LINK--
- Das, S., et al. (2020). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. *Current Cancer Drug Targets*, 20(9), 712-722. --INVALID-LINK--
- Bar graph showing IC50 values for each extract from the DPPH assay. The... (n.d.). ResearchGate. --INVALID-LINK--
- Kandaswami, C., et al. (2005). Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues. *Journal of Agricultural and Food Chemistry*, 53(16), 6387–6395. --INVALID-LINK--
- Antioxidant activity, expressed as IC50 of the extracts, evaluated by... (n.d.). ResearchGate. --INVALID-LINK--
- Chi, Y. S., et al. (2004). Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production. *Biochemical Pharmacology*, 68(12), 2327-2336. --INVALID-LINK--
- Nagaoka, T., et al. (2008). Inhibitory effect of the alkyl side chain of caffeic acid analogues on lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophages. *Bioorganic & Medicinal Chemistry*, 16(16), 7734-7743. --INVALID-LINK--
- The maximum non-toxic dose and 50% inhibition concentration (IC50) of CBE, caffeine, and chlorogenic acid on HDF and HFDP cells. (n.d.). ResearchGate. --INVALID-LINK--
- Determination of a DPPH radical scavenging activity and b IC 50 of... (n.d.). ResearchGate. --INVALID-LINK--
- Cell viability, nitric oxide (NO) inhibition, 50 % inhibitory... (n.d.). ResearchGate. --INVALID-LINK--
- The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. (n.d.). ResearchGate. --INVALID-LINK--

- Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were... (n.d.). ResearchGate. --INVALID-LINK--
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences, 503, 07005. --INVALID-LINK--
- Tewtrakul, S., & Itharat, A. (2012). An in vitro inhibitory effect on RAW 264.7 cells by anti-inflammatory compounds from Smilax corbularia Kunth. Asian Pacific Journal of Allergy and Immunology, 30(4), 268-274. --INVALID-LINK--
- dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. --INVALID-LINK--
- Lee, W. G., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(3), 359-365. --INVALID-LINK--
- The IC50 values of synthesized compounds in the DPPH free radical... (n.d.). ResearchGate. --INVALID-LINK--
- Rojas, J., et al. (2018). Phytochemical Screening, Total Phenolic Content, Antioxidant, and Cytotoxic Activity of Five Peruvian Plants on Human Tumor Cell. Pharmacognosy Research, 10(2), 159-165. --INVALID-LINK--
- The cytotoxic effects of 4-MMPB on the three cell lines as assessed by... (n.d.). ResearchGate. --INVALID-LINK--
- IC50 for DPPH and ABTS results ($\mu\text{g/mL}$). (n.d.). ResearchGate. --INVALID-LINK--
- Effect of compounds 1, 2, 3, and 4, on cell proliferation in RAW 264.7... (n.d.). ResearchGate. --INVALID-LINK--
- How to calculate IC50 value of DPPH radical scavenging assay? (n.d.). ResearchGate. --INVALID-LINK--
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuquibilin A. (2015).

Marine Drugs, 13(5), 2683-2696. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Study of Biological Effects: 3,4-Methylenedioxycinnamic Acid vs. Caffeic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008297#3-4-methylenedioxycinnamic-acid-vs-caffeic-acid-a-comparative-study-of-biological-effects>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com